molecular formula C8H8INO2 B13919124 Qnihyjtwljqhsy-uhfffaoysa- CAS No. 13538-51-7

Qnihyjtwljqhsy-uhfffaoysa-

Cat. No.: B13919124
CAS No.: 13538-51-7
M. Wt: 277.06 g/mol
InChI Key: QNIHYJTWLJQHSY-UHFFFAOYSA-N
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Description

Methyl 4-iodophenyl carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodophenyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-iodophenyl carbamate may involve the use of more scalable and efficient methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields .

Mechanism of Action

Methyl 4-iodophenyl carbamate can be compared with other carbamate derivatives, such as:

Uniqueness: The presence of the iodine atom in methyl 4-iodophenyl carbamate makes it unique among carbamate derivatives. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Properties

CAS No.

13538-51-7

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

(4-iodophenyl) N-methylcarbamate

InChI

InChI=1S/C8H8INO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI Key

QNIHYJTWLJQHSY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)I

Origin of Product

United States

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